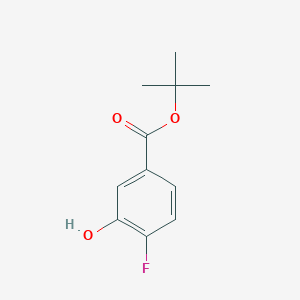

Tert-butyl 4-fluoro-3-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

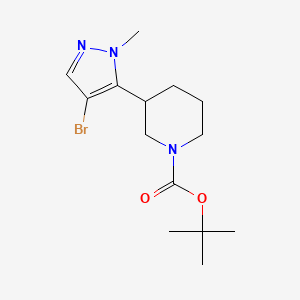

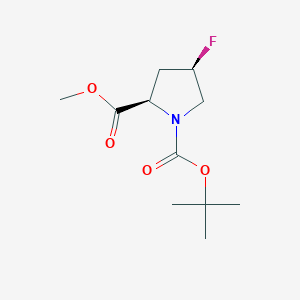

The synthesis of Tert-butyl 4-fluoro-3-hydroxybenzoate involves the reaction of 4-Fluoro-3-hydroxybenzoic acid (500 mg, 3.2 mmol) stirred in toluene (4 mL) and heated to 80°C. N,N-dimethylformamide di-t-butyl acetal (1.9 ml, 7.97 mmol) was added in portions. The mixture was stirred for 2 hours at this temperature, and then concentrated. It was purified by column chromatography to give the title compound .Molecular Structure Analysis

The molecular structure of Tert-butyl 4-fluoro-3-hydroxybenzoate is represented by the InChI code: 1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 .Physical And Chemical Properties Analysis

Tert-butyl 4-fluoro-3-hydroxybenzoate is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Application in Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “Tert-butyl 4-fluoro-3-hydroxybenzoate” is used in the synthesis of fluorinated phenyl tert-butyl nitroxides . These nitroxides are important in the field of chemistry due to their stability and paramagnetic properties .

- Methods of Application or Experimental Procedures : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides . The molecular and crystal structures of these nitroxides were proved by single crystal X-ray diffraction analysis .

- Summary of Results or Outcomes : The radical nature of both nitroxides was confirmed by ESR data . The interaction of Cu (hfac) 2 with the obtained nitroxides gave corresponding trans-bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato- κ2O, O ′)bis {4- ( N - tert -butyl (oxyl)amino)perfluoroarene- κO }copper (II) complexes . Magnetic measurements revealed intramolecular ferromagnetic exchange interactions between unpaired electrons of Cu (II) ions and paramagnetic ligands, with exchange interaction parameters JCu–R reaching 53 cm −1 .

Application in Chemistry

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : “Tert-butyl 4-fluoro-3-hydroxybenzoate” is used in the synthesis of fluorinated phenyl tert-butyl nitroxides . These nitroxides are important in the field of chemistry due to their stability and paramagnetic properties .

- Methods of Application or Experimental Procedures : The interaction of octafluorotoluene with tert-butylamine, followed by the oxidation of the formed tert-butylanilines with meta-chloroperoxybenzoic acid leads to the formation of functionalized perfluorinated phenyl tert-butyl nitroxides . The molecular and crystal structures of these nitroxides were proved by single crystal X-ray diffraction analysis .

- Summary of Results or Outcomes : The radical nature of both nitroxides was confirmed by ESR data . The interaction of Cu (hfac) 2 with the obtained nitroxides gave corresponding trans-bis (1,1,1,5,5,5-hexafluoropentane-2,4-dionato- κ2O, O ′)bis {4- ( N - tert -butyl (oxyl)amino)perfluoroarene- κO }copper (II) complexes . Magnetic measurements revealed intramolecular ferromagnetic exchange interactions between unpaired electrons of Cu (II) ions and paramagnetic ligands, with exchange interaction parameters JCu–R reaching 53 cm −1 .

For instance, 4-Hydroxybenzoic acid has been used as a starting feedstock for the biosynthesis of a variety of industrially pertinent compounds such as resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol . These compounds have potential applications in various industries, highlighting the versatility of 4-Hydroxybenzoic acid as an intermediate .

Eigenschaften

IUPAC Name |

tert-butyl 4-fluoro-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFGYLGKUGNYMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-fluoro-3-hydroxybenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)